molecular formula C7H8ClNO2 B3240599 5-Ethyl-3-methylisoxazole-4-carbonyl chloride CAS No. 144272-76-4

5-Ethyl-3-methylisoxazole-4-carbonyl chloride

Cat. No.: B3240599
CAS No.: 144272-76-4
M. Wt: 173.6 g/mol
InChI Key: JUMFSGYIYPQZIC-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylisoxazole-4-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylisoxazole-4-carbonyl chloride typically involves the cycloaddition reaction of alkynes with nitrile oxides. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce the environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-methylisoxazole-4-carbonyl chloride is unique due to its specific functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable amides and its potential anti-inflammatory properties further distinguish it from similar compounds .

Properties

IUPAC Name

5-ethyl-3-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)9-11-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFSGYIYPQZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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